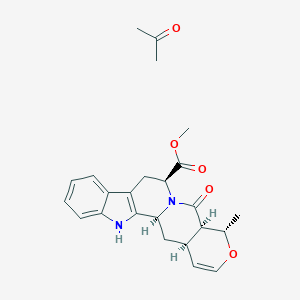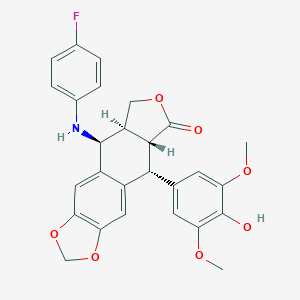
Npf-etoposide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Npf-etoposide, also known as N-(2-(4-(4-(2-aminoethyl)piperazin-1-yl)phenyl)ethyl)-4-(ethylamino)quinoline-3-carboxamide, is a potent anticancer drug. It is a derivative of etoposide, which is widely used in cancer chemotherapy. Npf-etoposide has been developed to overcome the limitations of etoposide, such as poor solubility, low bioavailability, and drug resistance.
作用機序
Npf-etoposide exerts its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase II, Npf-etoposide induces DNA damage and promotes apoptosis (programmed cell death) in cancer cells.
生化学的および生理学的効果
Npf-etoposide has been shown to induce DNA damage and apoptosis in cancer cells, while sparing normal cells. It has also been shown to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis. In addition, Npf-etoposide has been shown to modulate the expression of several genes involved in cancer progression and drug resistance.
実験室実験の利点と制限
One of the main advantages of Npf-etoposide is its high potency and selectivity against cancer cells. It has also been shown to overcome drug resistance in cancer cells, which is a major limitation of many anticancer drugs. However, Npf-etoposide has some limitations, such as its poor solubility and low bioavailability, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for the research on Npf-etoposide. One direction is to further investigate its mechanism of action and its effects on cancer cells. Another direction is to develop more efficient synthesis methods to improve its solubility and bioavailability. Moreover, the potential of Npf-etoposide in combination therapy with other anticancer drugs should be explored. Finally, the development of Npf-etoposide analogs with improved potency and selectivity against cancer cells may lead to the discovery of novel anticancer drugs.
合成法
The synthesis of Npf-etoposide involves several steps, including the coupling of 4-(ethylamino)quinoline-3-carboxylic acid with Npf-etoposide(2-bromoethyl)-4-(2-aminoethyl)piperazine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by coupling the resulting amine with 4-(4-(2-aminoethyl)piperazin-1-yl)phenethylamine.
科学的研究の応用
Npf-etoposide has been extensively studied for its potential in cancer therapy. It has been shown to be effective against a wide range of cancer types, including lung, breast, ovarian, and colon cancer. Npf-etoposide has also been investigated for its ability to overcome drug resistance in cancer cells.
特性
CAS番号 |
125830-36-6 |
|---|---|
製品名 |
Npf-etoposide |
分子式 |
C27H24FNO7 |
分子量 |
493.5 g/mol |
IUPAC名 |
(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C27H24FNO7/c1-32-21-7-13(8-22(33-2)26(21)30)23-16-9-19-20(36-12-35-19)10-17(16)25(18-11-34-27(31)24(18)23)29-15-5-3-14(28)4-6-15/h3-10,18,23-25,29-30H,11-12H2,1-2H3/t18-,23+,24-,25+/m0/s1 |
InChIキー |
OWZJVOYADMZDSO-LVEBQJTPSA-N |
異性体SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)NC6=CC=C(C=C6)F |
SMILES |
COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)NC6=CC=C(C=C6)F |
正規SMILES |
COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)NC6=CC=C(C=C6)F |
その他のCAS番号 |
125830-36-6 |
同義語 |
4'-O-demethyl-4-(4''-fluoroanilino)-4-desoxypodophyllotoxin NPF-etoposide NSC 628679 NSC-628679 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



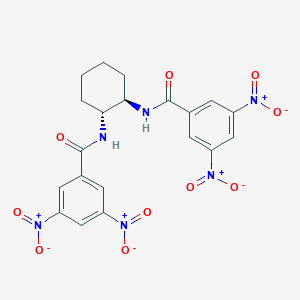
![9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B159532.png)
![N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B159538.png)
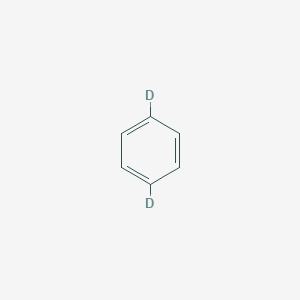
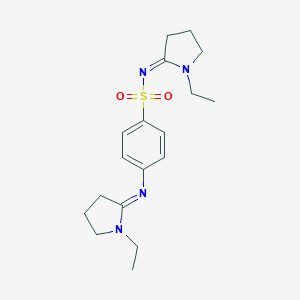
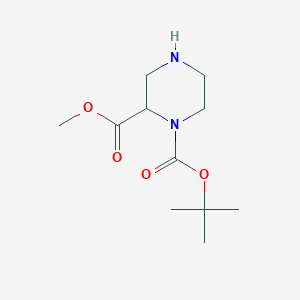
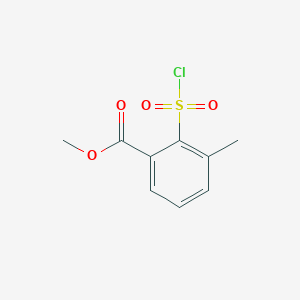
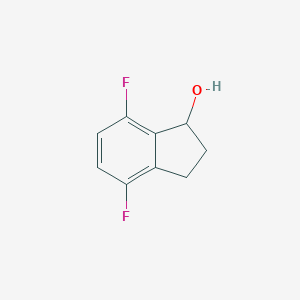
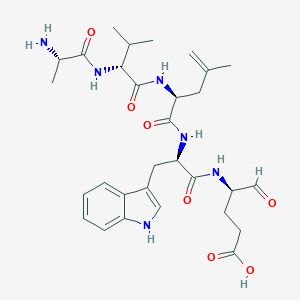
![(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B159553.png)
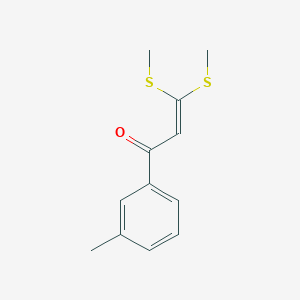
![3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B159558.png)
